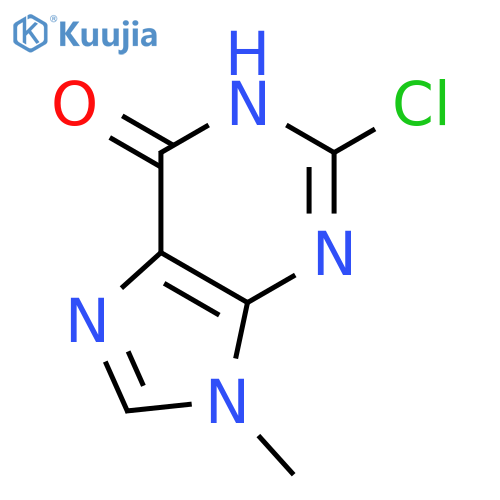Cas no 36323-92-9 (2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one)

36323-92-9 structure
商品名:2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one
- 2-chloro-9-methyl-3H-purin-6-one
- SCHEMBL3427614
- BS-17131
- 2-CHLORO-9-METHYL-1H-PURIN-6-ONE
- A913768
- 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl-
- DTXSID90189858
- MFCD28145110
- C74869
- 2-chloro-9-methyl-6,9-dihydro-3H-purin-6-one
- 2-chloro-9-methylhypoxanthine
- 36323-92-9
- AKOS027441701
- 2-Chloro-9-methyl-3H-purin-6(9H)-one
- 2-Chloro-9-methyl-9H-purin-6-ol
- CS-0151152
- AC-907/34104050
-
- MDL: N/A
- インチ: InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12)
- InChIKey: GFDFINQSCGJTCD-UHFFFAOYSA-N
- ほほえんだ: O=C1N=C(Cl)NC2=C1N=CN2C
計算された属性
- せいみつぶんしりょう: 184.01535
- どういたいしつりょう: 184.0151885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- ふってん: 456.2°C at 760 mmHg
- PSA: 59.28
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587625-1g |
2-Chloro-9-methyl-3H-purin-6(9H)-one |
36323-92-9 | 95% | 1g |
¥2950.0 | 2024-04-18 | |
| Chemenu | CM239985-250mg |
2-Chloro-9-methyl-3H-purin-6(9H)-one |
36323-92-9 | 95% | 250mg |
$*** | 2023-05-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587625-100mg |
2-Chloro-9-methyl-3H-purin-6(9H)-one |
36323-92-9 | 95% | 100mg |
¥590.0 | 2024-04-18 | |
| Chemenu | CM239985-5g |
2-Chloro-9-methyl-3H-purin-6(9H)-one |
36323-92-9 | 95% | 5g |
$1496 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NU710-50mg |
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one |
36323-92-9 | 95% | 50mg |
520.0CNY | 2021-07-14 | |
| Alichem | A449040542-5g |
2-Chloro-9-methyl-3H-purin-6(9H)-one |
36323-92-9 | 95% | 5g |
$2315.52 | 2023-09-02 | |
| Alichem | A449040542-10g |
2-Chloro-9-methyl-3H-purin-6(9H)-one |
36323-92-9 | 95% | 10g |
$3316.50 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NU710-200mg |
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one |
36323-92-9 | 95% | 200mg |
1302.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1212441-1g |
2-Chloro-9-methyl-3H-purin-6(9H)-one |
36323-92-9 | 95% | 1g |
$550 | 2024-07-23 | |
| Aaron | AR007ATV-1g |
6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- |
36323-92-9 | 95% | 1g |
$469.00 | 2025-02-12 |
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
36323-92-9 (2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 503537-97-1(4-bromooct-1-ene)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:36323-92-9)2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one

清らかである:99%
はかる:1g
価格 ($):356.0